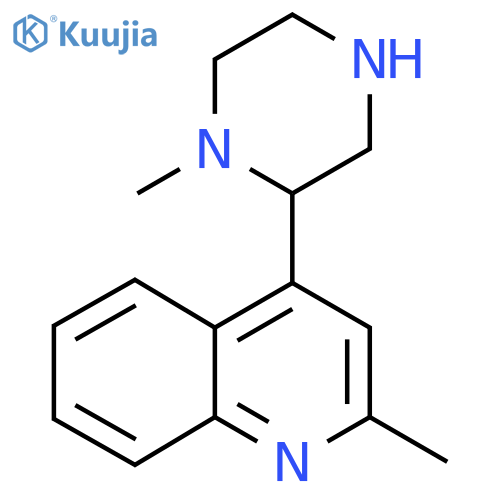Cas no 1781753-67-0 (2-methyl-4-(1-methylpiperazin-2-yl)quinoline)

1781753-67-0 structure
商品名:2-methyl-4-(1-methylpiperazin-2-yl)quinoline
2-methyl-4-(1-methylpiperazin-2-yl)quinoline 化学的及び物理的性質
名前と識別子
-
- 2-methyl-4-(1-methylpiperazin-2-yl)quinoline
- 1781753-67-0
- EN300-1800508
-
- インチ: 1S/C15H19N3/c1-11-9-13(15-10-16-7-8-18(15)2)12-5-3-4-6-14(12)17-11/h3-6,9,15-16H,7-8,10H2,1-2H3
- InChIKey: JPJQFYSUBMBSMQ-UHFFFAOYSA-N
- ほほえんだ: N1(C)CCNCC1C1C=C(C)N=C2C=CC=CC=12
計算された属性
- せいみつぶんしりょう: 241.157897619g/mol
- どういたいしつりょう: 241.157897619g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 281
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
2-methyl-4-(1-methylpiperazin-2-yl)quinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1800508-0.1g |
2-methyl-4-(1-methylpiperazin-2-yl)quinoline |
1781753-67-0 | 0.1g |
$1269.0 | 2023-09-19 | ||
| Enamine | EN300-1800508-2.5g |
2-methyl-4-(1-methylpiperazin-2-yl)quinoline |
1781753-67-0 | 2.5g |
$2828.0 | 2023-09-19 | ||
| Enamine | EN300-1800508-10.0g |
2-methyl-4-(1-methylpiperazin-2-yl)quinoline |
1781753-67-0 | 10g |
$6205.0 | 2023-05-26 | ||
| Enamine | EN300-1800508-0.25g |
2-methyl-4-(1-methylpiperazin-2-yl)quinoline |
1781753-67-0 | 0.25g |
$1328.0 | 2023-09-19 | ||
| Enamine | EN300-1800508-1.0g |
2-methyl-4-(1-methylpiperazin-2-yl)quinoline |
1781753-67-0 | 1g |
$1442.0 | 2023-05-26 | ||
| Enamine | EN300-1800508-0.05g |
2-methyl-4-(1-methylpiperazin-2-yl)quinoline |
1781753-67-0 | 0.05g |
$1212.0 | 2023-09-19 | ||
| Enamine | EN300-1800508-5.0g |
2-methyl-4-(1-methylpiperazin-2-yl)quinoline |
1781753-67-0 | 5g |
$4184.0 | 2023-05-26 | ||
| Enamine | EN300-1800508-1g |
2-methyl-4-(1-methylpiperazin-2-yl)quinoline |
1781753-67-0 | 1g |
$1442.0 | 2023-09-19 | ||
| Enamine | EN300-1800508-0.5g |
2-methyl-4-(1-methylpiperazin-2-yl)quinoline |
1781753-67-0 | 0.5g |
$1385.0 | 2023-09-19 | ||
| Enamine | EN300-1800508-5g |
2-methyl-4-(1-methylpiperazin-2-yl)quinoline |
1781753-67-0 | 5g |
$4184.0 | 2023-09-19 |
2-methyl-4-(1-methylpiperazin-2-yl)quinoline 関連文献
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
1781753-67-0 (2-methyl-4-(1-methylpiperazin-2-yl)quinoline) 関連製品
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 124-83-4((1R,3S)-Camphoric Acid)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
